molecular formula C13H18ClN3O B12220225 3-[[(1-Ethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride

3-[[(1-Ethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride

Cat. No.: B12220225
M. Wt: 267.75 g/mol
InChI Key: CQGXADOSHXCPTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[(1-Ethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of 3-[[(1-Ethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride typically involves the reaction of 1-ethylpyrazole with formaldehyde and 3-aminophenol under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as its hydrochloride salt by the addition of hydrochloric acid .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

3-[[(1-Ethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-[[(1-Ethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-[[(1-Ethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

3-[[(1-Ethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives .

Properties

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

3-[[(1-ethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-2-16-10-12(9-15-16)8-14-7-11-4-3-5-13(17)6-11;/h3-6,9-10,14,17H,2,7-8H2,1H3;1H

InChI Key

CQGXADOSHXCPTL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCC2=CC(=CC=C2)O.Cl

Origin of Product

United States

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